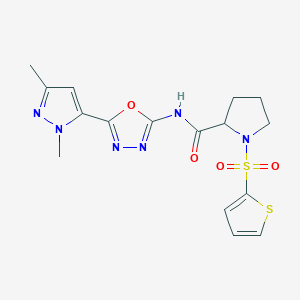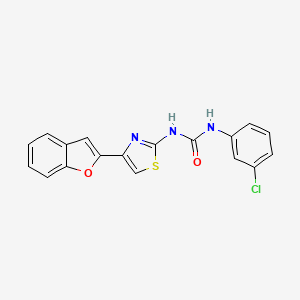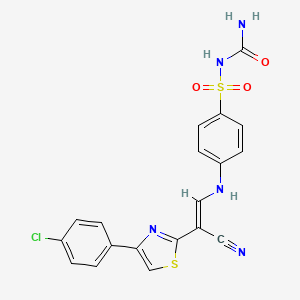![molecular formula C19H15N3O3 B2844948 N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide CAS No. 300375-35-3](/img/structure/B2844948.png)
N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide” is a complex organic compound. It contains a benzamide group, which is an aromatic compound containing an anilide group where the carboxamide group is substituted with a benzene ring . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. The benzamide and pyrimidine groups could potentially undergo a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
One key area of application for benzamide derivatives includes anticancer drug development. The design and synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a histone deacetylase (HDAC) inhibitor, demonstrate its potential as an anticancer drug. This compound selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing apoptosis, highlighting its promise in oncology (Zhou et al., 2008).
Antibacterial and Antifungal Activities
Benzamide derivatives have also been investigated for their antibacterial and antifungal properties. For instance, synthesis of 6-oxopyrimidin-1(6H)-yl benzamide derivatives showed considerable antibiotic activity against Klebsiella pneumonia and Bacillus cereus, as well as inhibiting the growth of human tumor cell lines, suggesting a dual role in antibacterial and anticancer applications (Devarasetty et al., 2016).
Neurological Applications
Research into N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers for treating epilepsy and pain demonstrates the neurological applications of benzamide derivatives. These compounds showed activity in animal models of epilepsy and pain, underscoring their potential in neuropharmacology (Amato et al., 2011).
Chemical Synthesis and Material Science
In chemical synthesis, benzamides serve as intermediates in producing complex molecules. For example, the copper-mediated oxidative coupling of benzamides with maleimides via directed C-H cleavage has been developed to form isoindolone-incorporated spirosuccinimides, demonstrating the utility of benzamide derivatives in synthesizing novel compounds with potential medicinal applications (Miura et al., 2015).
Antiallergy and Anti-inflammatory Agents
Benzamide derivatives have been explored as antiallergy and anti-inflammatory agents, highlighting their diverse pharmacological applications. The synthesis and evaluation of N-(4-substituted-thiazolyl)oxamic acid derivatives showed significant antiallergy activity, surpassing disodium cromoglycate in rat models (Hargrave et al., 1983).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-oxo-1-(2-oxopyrimidin-1-yl)-2-phenylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-16(14-8-3-1-4-9-14)17(22-13-7-12-20-19(22)25)21-18(24)15-10-5-2-6-11-15/h1-13,17H,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNMANGKFZWINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)N3C=CC=NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)piperidine-2-carboxylic acid](/img/structure/B2844866.png)

![N-benzyl-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2844871.png)



![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2844877.png)
![2-Chloro-N-[1-[4-(difluoromethoxy)phenyl]piperidin-3-yl]acetamide](/img/structure/B2844879.png)

![5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2844883.png)


![2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B2844886.png)
